molecular formula C12H18N2O3 B14885702 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid

2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid

Cat. No.: B14885702
M. Wt: 238.28 g/mol
InChI Key: BIUNWMIJMVSNAG-UHFFFAOYSA-N
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Description

2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with Piperidine: The furan ring is then substituted with a piperidine group through nucleophilic substitution reactions. This can be achieved using piperidine and appropriate leaving groups under basic conditions.

    Introduction of the Amino Acid Side Chain: The final step involves the introduction of the amino acid side chain through amination reactions. This can be done using amino acid derivatives and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The furan ring and piperidine group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is unique due to the combination of the furan ring, piperidine group, and amino acid side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-amino-3-(5-piperidin-1-ylfuran-2-yl)propanoic acid

InChI

InChI=1S/C12H18N2O3/c13-10(12(15)16)8-9-4-5-11(17-9)14-6-2-1-3-7-14/h4-5,10H,1-3,6-8,13H2,(H,15,16)

InChI Key

BIUNWMIJMVSNAG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)CC(C(=O)O)N

Origin of Product

United States

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